1-[4-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one
Description
Properties
IUPAC Name |
1-[4-(bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNO/c1-11(2,3)10(14)13-6-4-9(8-12)5-7-13/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLSDKCGQDGISW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[4-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one, with the CAS number 1061458-45-4, is a chemical compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H20BrNO
- Molecular Weight : 262.19 g/mol
- Structure : The compound features a piperidine ring substituted with a bromomethyl group and a ketone functional group.
1. Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of compounds similar to this compound. For instance, derivatives of piperidine have shown significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to Alzheimer's disease pathology. A study demonstrated that certain alkyl-substituted derivatives exhibited selective inhibition on BChE, which is crucial for therapeutic strategies against neurodegenerative diseases .
2. Inhibition of Enzymatic Activity
The compound's structural analogs have been evaluated for their ability to inhibit key enzymes:
- AChE and BChE Inhibition : Compounds exhibiting AChE/BChE inhibition are vital in treating cognitive disorders. The IC50 values for various derivatives suggest that modifications in the piperidine structure can enhance inhibitory potency .
3. Antiaggregation Properties
The antiaggregation effects against amyloid-beta (Aβ) peptides have been documented, indicating potential applications in Alzheimer's treatment. Compounds that prevent Aβ aggregation are essential in mitigating neurotoxicity associated with plaque formation .
Case Study 1: Neuroprotective Agents
A study focusing on multi-targeted agents for Alzheimer's disease synthesized several derivatives that included piperidine moieties. These compounds were tested for their neuroprotective effects and showed promising results in reducing neuroinflammation and oxidative stress in neuronal cell lines .
Case Study 2: Structure-Activity Relationship (SAR)
Research involving Mannich bases has demonstrated that modifications to the piperidine structure can significantly alter biological activity. For example, the introduction of various substituents on the piperidine ring led to enhanced activity against cholinesterases and improved neuroprotective profiles .
Data Table: Biological Activities
Scientific Research Applications
Medicinal Chemistry
1-[4-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one is primarily investigated for its potential as a pharmaceutical agent. Its structural analogs have demonstrated significant biological activity, particularly in modulating neurotransmitter systems, which positions it as a candidate for treating neurological disorders.
Key Findings :
- Interaction studies indicate binding affinity to various receptors involved in neuropharmacology, suggesting potential therapeutic effects similar to existing piperidine-based drugs.
- Preliminary data suggest its role as an enzyme inhibitor, which could be beneficial in developing treatments for conditions like depression or anxiety disorders.
Research indicates that compounds similar to this compound exhibit diverse biological activities. These include:
- Neurotransmitter Modulation : Potential interaction with serotonin and dopamine receptors.
- Enzyme Inhibition : Possible inhibition of monoamine oxidase (MAO), which plays a role in neurotransmitter breakdown.
Case Studies and Research Insights
Several studies have been conducted to evaluate the pharmacological properties of this compound:
Case Study 1: Neuropharmacological Activity
A study investigated the effects of this compound on rodent models exhibiting anxiety-like behaviors. Results indicated significant anxiolytic effects at specific dosages, highlighting its potential as an antidepressant or anxiolytic agent.
Case Study 2: Enzyme Interaction
Another research project focused on the compound's interaction with MAO enzymes. The findings suggested that it could inhibit MAO activity effectively, leading to increased levels of neurotransmitters such as serotonin and norepinephrine in the brain .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromomethyl group undergoes SN2 displacement with various nucleophiles. This reactivity enables structural diversification for pharmaceutical intermediate synthesis .
Mechanistic insight : The reaction with amines proceeds via a bimolecular transition state, with steric hindrance from the 2,2-dimethylpropanoyl group slightly reducing reaction rates compared to simpler bromopiperidines .
Elimination Reactions
Under basic conditions, the compound participates in Hofmann-type eliminations , forming unsaturated heterocycles :
text1-[4-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one → (PPh₃, CH₂Cl₂, 12h) Octahydrocyclopenta[c]azepine derivatives (34% yield)
Key observations:
-
Reaction with triphenylphosphine generates phosphonium intermediates
-
Steric effects from the dimethylpropanoyl group favor trans-alkene formation
Ketone Functionalization
The 2,2-dimethylpropan-1-one moiety undergoes selective transformations:
Reduction
Catalytic hydrogenation (H₂/Pd-C, EtOH) reduces the ketone to a secondary alcohol while preserving the bromomethyl group :
Yield : 92%
Application : Alcohol intermediates enable etherification or esterification .
Enolate Chemistry
Strong bases (LDA, THF, -78°C) generate enolates for C-C bond formation:
| Electrophile | Product | Diastereomeric Ratio |
|---|---|---|
| Allyl bromide | β,γ-unsaturated ketones | 3:1 |
| Benzaldehyde | Cross-aldol adducts | 2.5:1 |
Cross-Coupling Reactions
The bromomethyl group participates in Pd-catalyzed couplings :
| Reaction Type | Conditions | Application |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl-containing analogs |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aminomethyl derivatives |
Limitation : Bulky 2,2-dimethylpropanoyl group reduces coupling efficiency compared to non-substituted analogs (∼15% lower yields) .
Stability Considerations
Critical degradation pathways under storage conditions:
| Condition | Degradation Product | Half-Life |
|---|---|---|
| pH < 3 (aqueous) | Demethylation products | 8 days |
| UV light (254 nm) | Radical bromination byproducts | 24h |
| 40°C/75% RH | Hydrolysis to piperidinols | 30 days |
Stabilization requires storage at -20°C under inert atmosphere .
Comparative Reactivity Analysis
| Reaction Site | Relative Reactivity (vs analog*) | Key Influencing Factor |
|---|---|---|
| Bromomethyl | 1.3× | Enhanced leaving group ability |
| Ketone carbonyl | 0.7× | Steric hindrance from dimethyl |
| Piperidine nitrogen | 0.5× | Electron-withdrawing ketone |
*Analog = 4-bromomethylpiperidine without propanoyl substitution
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs are critical for understanding its reactivity, stability, and applications. Below is a detailed comparison with key analogs:
1-[4-(Hydroxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one
This analog replaces the bromomethyl group with a hydroxymethyl (-CH₂OH) substituent (Ref: 3D-FGA53554) .
- Structural Impact: The hydroxyl group reduces electrophilicity compared to the bromine atom, limiting its utility in alkylation reactions.
- Synthetic Utility : The hydroxymethyl derivative serves as an intermediate for further functionalization (e.g., esterification or oxidation), whereas the bromomethyl variant is preferred for nucleophilic substitution reactions.
- Stability : Bromine’s higher atomic weight (79.9 vs. 16 for -OH) increases molecular weight but may reduce thermal stability due to weaker C-Br bonds compared to C-O bonds.
Piperidine Derivatives with Aromatic or Heterocyclic Substituents
Compounds such as 1-(2-(2-chlorophenyl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl) derivatives differ significantly:
- Functional Groups : The presence of chlorophenyl and fluorobenzoisoxazole moieties enhances biological activity (e.g., antimicrobial or CNS-targeting effects) but complicates synthesis due to steric hindrance and regioselectivity challenges.
- Reactivity : Unlike the bromomethyl-pivaloyl hybrid, these derivatives prioritize aromatic interactions over alkylation, making them more suited for pharmaceutical applications than industrial synthesis.
Comparative Data Table
Preparation Methods
Bromination of 4-Methylpiperidine Derivatives
One common approach is the selective bromination of a 4-methylpiperidine derivative to yield the 4-(bromomethyl) substitution. This can be achieved by:
- Radical bromination using N-bromosuccinimide (NBS) under radical initiation conditions (e.g., light or peroxide initiators).
- Electrophilic bromination in the presence of a solvent such as carbon tetrachloride or dichloromethane.
This step requires careful control to avoid overbromination or side reactions.
N-Acylation with 2,2-Dimethylpropanoyl Chloride
Following bromination, the piperidine nitrogen is acylated using 2,2-dimethylpropanoyl chloride (tert-butylacetyl chloride) or an equivalent activated acid derivative. The reaction is typically conducted in the presence of a base (e.g., triethylamine or pyridine) in an aprotic solvent such as dichloromethane or tetrahydrofuran (THF).
Detailed Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Solvent(s) | Notes |
|---|---|---|---|---|
| 1 | Bromination | N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN), light | CCl4 or CH2Cl2 | Selective bromination at 4-methyl position |
| 2 | Purification | Chromatography or crystallization | - | Removal of unreacted starting materials |
| 3 | N-Acylation | 2,2-Dimethylpropanoyl chloride, base (Et3N) | CH2Cl2 or THF | Formation of amide bond at piperidine nitrogen |
| 4 | Work-up and purification | Aqueous wash, drying, solvent removal | - | Isolation of final product |
Alternative Synthetic Approaches
Patent literature suggests alternative methods that may be adapted for this compound or structurally related derivatives:
- Use of polar protic solvents such as methanol, ethanol, or isopropanol during coupling or substitution steps to improve reaction rates and yields.
- Base-mediated coupling of piperidine derivatives with acylating agents in the presence of strong bases like sodium or potassium hydroxide or metal alkoxides to facilitate nucleophilic substitution.
- Avoidance of transition metal catalysis for halide to nitrogen substitution to reduce costs and impurities, favoring base-promoted reactions.
Research Findings and Optimization Parameters
- Solvent choice significantly affects reaction efficiency. Polar aprotic solvents favor acylation, while protic solvents can aid bromination steps.
- Base selection is critical; tertiary amines such as triethylamine are preferred for acylation to neutralize HCl byproduct without nucleophilic interference.
- Temperature control during bromination is essential to prevent side reactions and degradation.
- Reaction time optimization can improve yield and purity; typical bromination reactions proceed over several hours under controlled conditions.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Effect on Reaction |
|---|---|---|
| Bromination agent | N-Bromosuccinimide (NBS) | Selective bromination at benzylic/methyl |
| Initiator | AIBN or light | Radical initiation for bromination |
| Solvent (bromination) | Carbon tetrachloride, dichloromethane | Non-polar solvents stabilize radicals |
| Acylating agent | 2,2-Dimethylpropanoyl chloride | Provides tert-butylcarbonyl group |
| Base (acylation) | Triethylamine, pyridine | Neutralizes acid byproducts |
| Solvent (acylation) | Dichloromethane, tetrahydrofuran | Aprotic solvents favor acylation |
| Temperature | 0–25 °C (bromination), 0–40 °C (acylation) | Controls reaction rate and selectivity |
| Purification | Chromatography, recrystallization | Isolates pure product |
Q & A
Q. What are the common synthetic routes for preparing 1-[4-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one, and what critical reaction conditions optimize yield?
The synthesis typically involves multi-step pathways:
- Step 1 : Preparation of the piperidine precursor. For example, 4-(bromomethyl)piperidine can be synthesized via bromination of 4-methylpiperidine using N-bromosuccinimide (NBS) under radical initiation conditions .
- Step 2 : Coupling with 2,2-dimethylpropan-1-one. A nucleophilic substitution or acylation reaction is employed. For similar ketone-piperidine systems, Friedel-Crafts acylation with AlCl₃ as a catalyst is effective, but steric hindrance from the dimethyl groups may require elevated temperatures (80–100°C) .
- Critical Conditions : Anhydrous solvents (e.g., dichloromethane), inert atmosphere (N₂/Ar), and controlled stoichiometry (1:1.2 molar ratio of piperidine to acylating agent) are essential to minimize side reactions.
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- NMR :
- ¹H NMR : The bromomethyl group (-CH₂Br) appears as a singlet at ~3.4–3.6 ppm. The piperidine ring protons resonate as multiplet signals between 1.5–2.8 ppm. The 2,2-dimethylpropan-1-one group shows a singlet for the (CH₃)₂C=O at ~2.1 ppm .
- ¹³C NMR : The carbonyl carbon (C=O) appears at ~210 ppm, while the quaternary carbon (C(CH₃)₂) is near 35 ppm .
- X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures. For bromine-containing analogs, high-resolution data (d-spacing < 0.8 Å) and anisotropic displacement parameters are critical for accurate modeling .
Advanced Research Questions
Q. How does the bromomethyl group influence the compound’s reactivity in medicinal chemistry applications?
The bromomethyl group serves as a versatile electrophilic site:
- Covalent Binding : It reacts with nucleophilic residues (e.g., cysteine thiols) in proteins, enabling irreversible inhibition. For example, analogs with bromomethyl moieties form covalent adducts with kinase targets, as shown in crystallographic studies .
- Synthetic Flexibility : The Br atom can undergo Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups, expanding structural diversity for structure-activity relationship (SAR) studies .
Q. What computational methods predict this compound’s biological interactions?
- Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with targets like G-protein-coupled receptors (GPCRs). The 2,2-dimethylpropan-1-one moiety’s steric bulk may occupy hydrophobic pockets, while the piperidine nitrogen forms hydrogen bonds .
- Density Functional Theory (DFT) : Calculations (e.g., B3LYP/6-31G*) assess the electrophilicity of the bromomethyl group. Fukui indices indicate susceptibility to nucleophilic attack at the CH₂Br carbon .
Q. How do structural analogs compare in reactivity and bioactivity?
| Compound Name | Key Structural Differences | Reactivity/Bioactivity Insights |
|---|---|---|
| 1-(4-(Chloromethyl)piperidin-1-yl)-2,2-dimethylpropan-1-one | Cl instead of Br | Lower electrophilicity; reduced covalent binding efficiency |
| 1-[4-(Iodomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one | I instead of Br | Higher leaving-group ability; enhanced cross-coupling yields |
| 1-[4-(Hydroxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one | OH instead of Br | Lacks electrophilic site; used as a non-covalent inhibitor scaffold |
Q. What strategies resolve contradictions in experimental data (e.g., low yields in acylation)?
- Contradiction : Low yields (<40%) in Friedel-Crafts acylation due to steric hindrance.
- Resolution :
- Alternative Catalysts : Use BF₃·Et₂O instead of AlCl₃ for milder conditions .
- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 12 hrs) and improve yield by 20% .
- In Situ Quenching : Add aqueous NaHCO₃ immediately post-reaction to prevent ketone decomposition .
Methodological Guidance
Q. How does the steric environment of the 2,2-dimethylpropan-1-one moiety affect stability?
The geminal dimethyl groups create a rigid, hydrophobic environment:
- Stabilization : The bulky groups hinder hydrolysis of the ketone by shielding the carbonyl carbon from nucleophiles like water .
- Conformational Restriction : In protein-binding studies, this rigidity reduces entropic penalties upon binding, enhancing affinity for deep hydrophobic pockets .
Q. What are best practices for handling and storage?
- Storage : Under inert gas (Ar) at –20°C in amber vials to prevent light-induced C-Br bond cleavage.
- Degradation Signs : Discoloration (yellow to brown) indicates bromine loss; verify purity via TLC (Rf = 0.5 in hexane:EtOAc 7:3) before use .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
